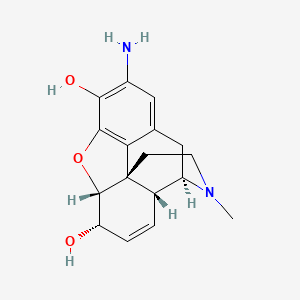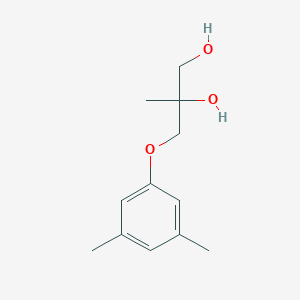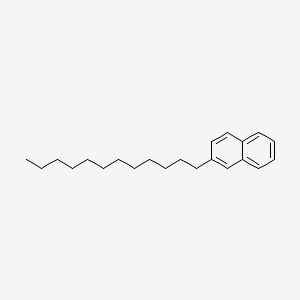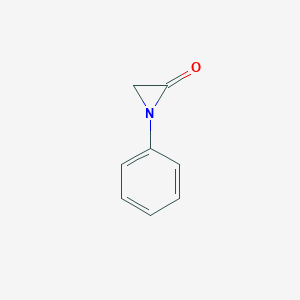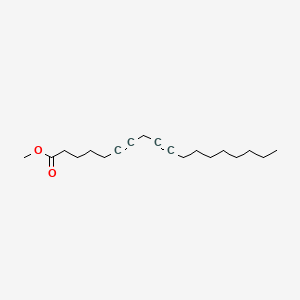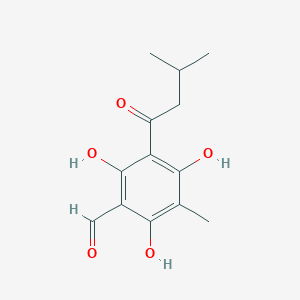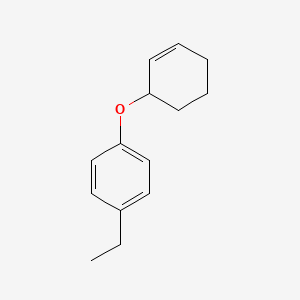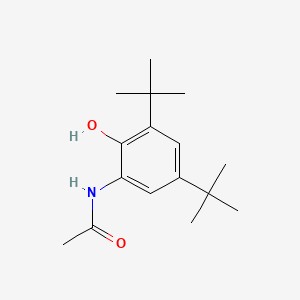
Thallium, dimethylethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium, dimethylethoxy- is a chemical compound that belongs to the class of organothallium compounds. Thallium itself is a heavy metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has been used historically in various applications, including medicine and industry. Thallium, dimethylethoxy- is a derivative of thallium that incorporates organic groups, making it a subject of interest in both organic and inorganic chemistry.
准备方法
The synthesis of thallium, dimethylethoxy- typically involves the reaction of thallium salts with organic reagents. One common method is the reaction of thallium(I) chloride with dimethylethoxy- compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial production of thallium, dimethylethoxy- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process.
化学反应分析
Thallium, dimethylethoxy- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized from the +1 to the +3 oxidation state using strong oxidizing agents like nitric acid or chlorine.
Reduction: The compound can be reduced back to the +1 oxidation state using reducing agents such as sodium borohydride.
Substitution: Thallium, dimethylethoxy- can undergo substitution reactions where the dimethylethoxy- group is replaced by other organic or inorganic groups. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thallium(III) compounds, while reduction yields thallium(I) compounds.
科学研究应用
Thallium, dimethylethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds. It also serves as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in diagnostic imaging and as a therapeutic agent, although its high toxicity poses significant challenges.
Industry: Thallium, dimethylethoxy- is used in the production of specialized materials, such as high-temperature superconductors and semiconductors.
作用机制
The mechanism of action of thallium, dimethylethoxy- involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular function, including enzyme activity and ion transport. The compound’s organic groups may also interact with specific proteins or nucleic acids, further influencing its biological effects.
相似化合物的比较
Thallium, dimethylethoxy- can be compared to other organothallium compounds, such as trimethylthallium and triethylthallium. These compounds share similar chemical properties but differ in their organic groups, which can affect their reactivity and applications. For example, trimethylthallium is more volatile and flammable compared to thallium, dimethylethoxy-, making it suitable for different industrial applications.
Similar compounds include:
- Trimethylthallium
- Triethylthallium
- Thallium(I) ethoxide
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organothallium chemistry.
属性
CAS 编号 |
50375-48-9 |
|---|---|
分子式 |
C4H11OTl |
分子量 |
279.51 g/mol |
IUPAC 名称 |
ethoxy(dimethyl)thallane |
InChI |
InChI=1S/C2H5O.2CH3.Tl/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChI 键 |
NAYADVWNWBSFNS-UHFFFAOYSA-N |
规范 SMILES |
CCO[Tl](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
